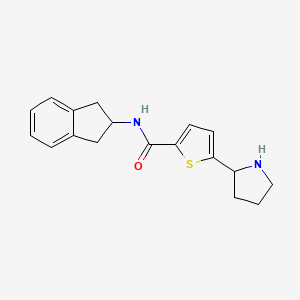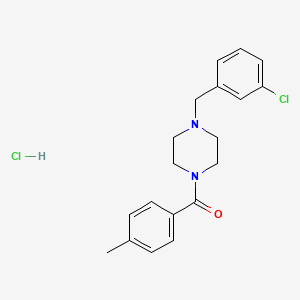![molecular formula C17H16F3N3O2 B6015658 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B6015658.png)
2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide, also known as TTP488, is a chemical compound that has been studied for its potential therapeutic applications in various medical conditions. This compound was first synthesized in 2004 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activation of microglia, a type of immune cell in the brain that is involved in inflammation and the development of neurodegenerative diseases. By inhibiting microglia activation, this compound may reduce inflammation and protect nerve cells from damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce the levels of amyloid beta in the brain, reduce inflammation, and protect nerve cells from damage. In human studies, this compound has been shown to be well-tolerated and safe, with no significant side effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide in lab experiments is its ability to selectively target microglia activation, which may make it a useful tool for studying the role of microglia in various medical conditions. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the investigation of this compound's potential therapeutic applications in other medical conditions, such as Parkinson's disease and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and other organs.
Métodos De Síntesis
The synthesis of 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide involves a multi-step process that includes the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form 2-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with 3-phenylpropanoyl chloride to produce this compound. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been studied for its potential therapeutic applications in various medical conditions, including Alzheimer's disease, multiple sclerosis, and cancer. In Alzheimer's disease, this compound has been shown to reduce the levels of amyloid beta, a protein that is believed to play a role in the development of the disease. In multiple sclerosis, this compound has been studied for its ability to reduce inflammation and protect nerve cells from damage. In cancer, this compound has been shown to inhibit the growth and spread of cancer cells.
Propiedades
IUPAC Name |
1-(3-phenylpropanoylamino)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-8-4-5-9-14(13)21-16(25)23-22-15(24)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUMPCKZPWJSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethoxy-2-hydroxypropyl)-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6015581.png)
![3-[(allylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6015587.png)


![7-(3-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6015601.png)
![3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-N-(4-fluorophenyl)benzamide](/img/structure/B6015606.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6015607.png)

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-thienylmethyl)amine](/img/structure/B6015622.png)

![1-(1-azocanyl)-3-[5-methoxy-2-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6015661.png)
![3-chloro-N-(1,4-dioxan-2-ylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6015662.png)
![N-(2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6015673.png)
![3-cyclobutyl-5-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6015681.png)